N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a unique isoxazole-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate isoxazole derivative, followed by its coupling with a pyridine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production .
Chemical Reactions Analysis
Types of Reactions: N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acids/bases are used under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N~4~-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyridine Derivatives: Compounds like pyridine-3,5-dicarboxamide share structural similarities and exhibit comparable biological activities.
Isoxazole Derivatives: Isoxazole-based compounds, such as 1H-pyrazolo[3,4-b]pyridines, also show similar chemical properties and applications.
Uniqueness: N4-(3-Fluorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of fluorophenyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials .
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2/c1-12-10-16(19(25)23-15-9-5-8-14(21)11-15)17-18(24-26-20(17)22-12)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) |
InChI Key |
MHLOOQUZXWYUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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